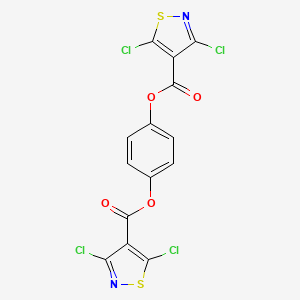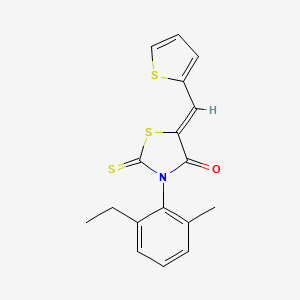![molecular formula C13H9BrClNOS B4835229 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4835229.png)
3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one
Descripción general
Descripción
3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as BRD-7552, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chalcones and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential anti-viral properties against HIV-1 and HCV.
Mecanismo De Acción
3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one exerts its effects by inhibiting the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In animal studies, 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have anti-tumor effects and reduce tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of inflammation and immune responses. Additionally, the synthesis of 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been optimized to produce high yields and purity. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Direcciones Futuras
There are several future directions for research on 3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one. One potential area of research is its potential anti-viral properties against other viruses such as SARS-CoV-2. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for various diseases. Furthermore, the development of more potent and selective inhibitors of the NF-κB pathway may lead to improved therapeutic outcomes.
Propiedades
IUPAC Name |
(E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-8,16H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMWLKXCBLICT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CNC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4835171.png)
![5-[2-(4-methylphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4835175.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4835183.png)

![N,1-dimethyl-4-[(2-naphthylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4835200.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4835214.png)
![4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4835219.png)
![2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B4835227.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4835232.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2-methoxy-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4835248.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4835256.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B4835272.png)